![molecular formula C20H18N4O2 B2758571 3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-phenylpropanamide CAS No. 1207015-82-4](/img/structure/B2758571.png)

3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-phenylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

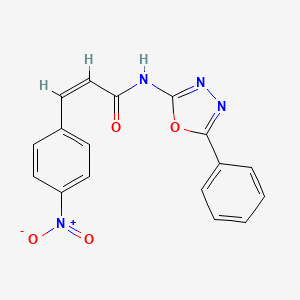

This compound is a derivative of pyrazoles, thiazoles, and fused thiazoles, which have been reported to possess many biological activities . It’s part of a class of compounds that have shown promising binding affinities against the active site of the epidermal growth factor receptor kinase (EGFR) .

Synthesis Analysis

The synthesis of this compound involves the reaction of ethyl 3-oxo-2-(2-arylhydrazono)butanoates with thiosemicarbazide . This reaction leads to the formation of a variety of thiazolyl-pyrazole derivatives . Synthetic modifications of the pyrimido [5,4-b]indole scaffold at the carboxamide, N-3, and N-5 positions revealed differential TLR4 dependent production of NFκB and type I interferon associated cytokines .Molecular Structure Analysis

The molecular structure of this compound is complex, and detailed crystallographic information and refinement data would be needed for a complete analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of ethyl 3-oxo-2-(2-arylhydrazono)butanoates with thiosemicarbazide . This leads to the formation of a variety of thiazolyl-pyrazole derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

Research has explored the synthesis and chemoselective reactions of related compounds, demonstrating the versatility of these molecules in forming complex structures like hexahydro-4-pyrimidinones or oxazolidines. Such studies highlight the potential for creating diverse derivatives with varied biological activities (Hajji et al., 2002).

Potential for Development of Novel Materials

There's significant interest in the application of related compounds in the synthesis of polyamides and polyimides, which are crucial in material science for creating high-performance polymers with excellent thermal stability and solubility properties. This research opens avenues for the development of new materials with specific functionalities (Yang & Lin, 1995).

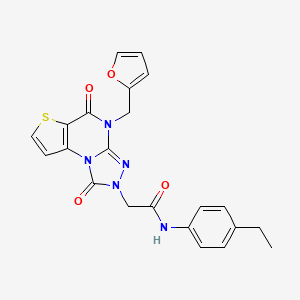

Biological Applications

The structure of this compound suggests potential for exploring biological applications. For example, compounds with similar structural motifs have been investigated for their roles as histone deacetylase (HDAC) inhibitors, demonstrating the potential for cancer treatment (Zhou et al., 2008). Additionally, derivatives have shown promise in green chemistry applications, such as in the synthesis of kojic acid derivatives, showcasing their relevance in environmentally friendly synthetic methods (Li et al., 2013).

Photophysical and Luminescence Properties

Research on related compounds, such as those involving ZnS nanoparticles and lanthanide ions, reveals the potential for applications in luminescence and sensing. These studies indicate the utility of these compounds in creating materials with specific optical properties, which could be invaluable in various technological and analytical applications (Tigaa et al., 2017).

Antimicrobial and Antifungal Activities

The structural backbone of this compound is conducive to modifications that can lead to significant biological activities, including antifungal and antimicrobial properties. This has been demonstrated in compounds derived from similar structures, providing a basis for the development of new therapeutic agents (Konno et al., 1989).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

3-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2/c1-13-7-8-16-15(11-13)18-19(23-16)20(26)24(12-21-18)10-9-17(25)22-14-5-3-2-4-6-14/h2-8,11-12,23H,9-10H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAMMWTFOODJKND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)cyclopentanecarboxamide](/img/structure/B2758488.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2758489.png)

![N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2758492.png)

![1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B2758493.png)

![1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2758494.png)

![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2758495.png)

![Furan-2-yl(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2758497.png)

![4-Methoxyphenyl 5-[(4-phenylpiperazino)methyl]-1,3-thiazol-2-yl ether](/img/structure/B2758499.png)

![[1-(carboxymethyl)-3H-benzimidazol-1-ium-3-yl]acetate](/img/structure/B2758504.png)